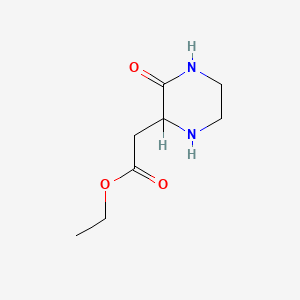

Ethyl 2-(3-oxopiperazin-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYRNJAZRKCHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337757 | |

| Record name | Ethyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33422-35-4 | |

| Record name | Ethyl 3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33422-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of Ethyl 2-(3-oxopiperazin-2-yl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-oxopiperazin-2-yl)acetate

Executive Summary

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in pharmaceutical research and chemical synthesis. As a member of the piperazine class of compounds, which form the backbone of numerous therapeutic agents, a thorough understanding of its characteristics is paramount for its application in drug discovery and development.[1] This document, designed for researchers, scientists, and drug development professionals, details the compound's chemical identity, structural features, and key physicochemical parameters. Furthermore, it offers field-proven, step-by-step experimental protocols for its analytical characterization, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Chemical Identity and Structure

This compound is a derivative of piperazine, an organic compound featuring a six-membered ring with two opposing nitrogen atoms.[2] Its structure incorporates an ethyl acetate group and an oxo group on the piperazine ring, contributing to its specific chemical reactivity and physical properties. The precise identification of this compound is critical for quality control and regulatory purposes.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 33422-35-4 | [3][4] |

| Molecular Formula | C₈H₁₄N₂O₃ | [3][4][5] |

| Molecular Weight | 186.21 g/mol | [3][4][5] |

| Synonym(s) | ethyl (3-oxo-2-piperazinyl)acetate | [3][4] |

| InChI | 1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12) | [3] |

| InChIKey | HNYRNJAZRKCHSC-UHFFFAOYSA-N | [3] |

| Canonical SMILES | O=C(OCC)CC1NCCNC1=O |[4][6] |

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity and functional group orientation.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to predicting its behavior in both chemical and biological systems. Parameters such as solubility, lipophilicity (logP), and melting point dictate everything from reaction conditions to pharmacokinetic profiles in drug development.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance & Field Insights | Source(s) |

|---|---|---|---|

| Physical Form | Solid | Affects handling, formulation, and dissolution rates. | [3] |

| Melting Point | 110-111 °C | A sharp melting point range is a key indicator of purity. | [3] |

| Boiling Point | 360.6 °C (at 760 mmHg) | Indicates thermal stability and volatility. | [3] |

| logP (Octanol-Water Partition Coefficient) | -0.97 to -1.15 | A negative logP value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across biological membranes. | [4][5][6] |

| Topological Polar Surface Area (TPSA) | 67.43 Ų | TPSA is a crucial predictor of drug transport properties. A value < 140 Ų is generally associated with good cell membrane permeability. | [4] |

| Hydrogen Bond Donors | 2 | These sites (the two N-H groups) can engage in hydrogen bonding, influencing solubility and receptor binding. | [4][5] |

| Hydrogen Bond Acceptors | 4 | The carbonyl oxygens and nitrogens act as H-bond acceptors, contributing to aqueous solubility. | [4] |

| Rotatable Bonds | 3 | This number provides insight into the conformational flexibility of the molecule, which can affect its ability to bind to a target. |[4] |

Analytical Characterization: Protocols & Rationale

Accurate and reproducible analytical methods are essential for confirming the identity, purity, and stability of this compound.[1] The following protocols are presented with an emphasis on the underlying scientific principles that ensure their validity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Direct HPLC-UV analysis of piperazine derivatives can be challenging due to the absence of a strong UV-absorbing chromophore in the core structure.[1][7] To achieve the sensitivity required for purity analysis and trace-level quantification, a pre-column derivatization step is employed. The agent 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, enabling sensitive detection.[1][7][8]

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.

-

Prepare a stock solution of the sample to be tested at 1 mg/mL in acetonitrile.

-

Prepare a derivatizing agent solution of NBD-Cl at 5 mg/mL in acetonitrile.

-

-

Derivatization Reaction:

-

In separate vials, combine 100 µL of the standard stock solution and 100 µL of the sample stock solution with 200 µL of the NBD-Cl solution.

-

Add 100 µL of a 0.1 M borate buffer solution (pH 8.5) to each vial to facilitate the reaction.

-

Vortex the mixtures and heat at 60 °C for 30 minutes in a water bath or heating block.[1]

-

After cooling to room temperature, dilute the reaction mixtures to 1 mL with the mobile phase.

-

-

Chromatographic Conditions:

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[1]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 35 °C.[7]

-

Detection Wavelength: 340 nm (optimal for the NBD derivative).[7]

-

Injection Volume: 10 µL.[7]

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized analyte by comparing the retention time of the sample to the standard.

-

Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method).

-

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Identity Confirmation by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides an exact mass measurement, which is a definitive method for confirming molecular identity. Electrospray ionization (ESI) is the preferred technique for a polar molecule like this, as it allows for gentle ionization, typically forming protonated molecular ions [M+H]⁺ in positive mode.

Protocol: Direct Infusion ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

-

Instrumentation:

-

Mass spectrometer equipped with an ESI source.

-

-

Analysis:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-300).

-

-

Data Interpretation:

-

The primary confirmation is the detection of the protonated molecular ion [M+H]⁺ at m/z 187.1077.[6]

-

Also look for common adducts, such as the sodium adduct [M+Na]⁺ at m/z 209.0897, which can further validate the result.[6] The presence of these adducts is common and depends on the purity of the solvents and glassware.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Expected Spectral Features (in CDCl₃ or DMSO-d₆):

-

¹H NMR:

-

Ethyl Group: A triplet signal (~1.2 ppm) corresponding to the -CH₃ group, coupled to the adjacent -CH₂- group. A quartet signal (~4.1 ppm) for the -O-CH₂- group, coupled to the -CH₃ group.

-

Piperazine Ring & Acetate Chain: A series of complex multiplets in the range of ~2.5-3.8 ppm corresponding to the five protons on the piperazine ring and the two protons of the acetate -CH₂- group.

-

Amide/Amine Protons: Two broad singlets corresponding to the N-H protons, with chemical shifts that can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region (~160-175 ppm) for the ester and amide carbonyls.

-

Ethyl Group: Signals at ~60 ppm (-O-CH₂) and ~14 ppm (-CH₃).

-

Piperazine & Acetate Carbons: Multiple signals in the aliphatic region (~35-55 ppm).

-

Melting Point Determination

Expertise & Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range.

Caption: Standard workflow for melting point determination.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (110 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The expected range is 110-111 °C.[3]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful and an irritant.[3] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store at room temperature (RT).[3][4] It is recommended to protect the compound from light to prevent potential degradation.[3][4]

References

-

Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. PubChem, National Institutes of Health. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

This compound (C8H14N2O3). PubChemLite. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Compound ethyl (3-oxopiperazin-2-yl)acetate - Chemdiv [chemdiv.com]

- 6. PubChemLite - this compound (C8H14N2O3) [pubchemlite.lcsb.uni.lu]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound belonging to the piperazinone class of molecules. The piperazinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, serving as a critical resource for professionals engaged in synthetic chemistry and drug discovery.

Compound Identity and Physicochemical Properties

This compound is a chiral cyclic lactam featuring an ethyl acetate substituent. Its structure presents multiple points for chemical modification, making it a versatile building block for combinatorial chemistry and targeted synthesis. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33422-35-4 | [1] |

| IUPAC Name | This compound | |

| Synonyms | ethyl (3-oxo-2-piperazinyl)acetate | [1] |

| Molecular Formula | C₈H₁₄N₂O₃ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 102-111 °C | [1] |

| Boiling Point (Est.) | 360.6 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, protect from light | [1] |

Synthesis and Mechanistic Considerations

A highly plausible synthetic route involves the reaction of ethylenediamine with a derivative of succinic acid, such as diethyl 2-ethoxalylsuccinate. The reaction proceeds via a tandem nucleophilic attack and intramolecular amidation to form the heterocyclic ring.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Expert Rationale and Causality:

-

Choice of Reactants: Ethylenediamine provides the N-C-C-N backbone of the piperazine ring. A succinate derivative bearing two electrophilic centers is required for the cyclization.

-

Solvent and Catalyst: Ethanol is a common, polar protic solvent suitable for this type of condensation. A catalytic amount of a weak acid like acetic acid is often employed to protonate carbonyls, increasing their electrophilicity and facilitating the initial nucleophilic attack without preventing the subsequent cyclization. This is a standard practice in the formation of imines and related heterocycles.

-

Reaction Control: The reaction temperature (reflux) is critical to provide the activation energy for the cyclization. Monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion and prevent the formation of degradation products or polymeric side-products.

-

Purification Strategy: An aqueous work-up neutralizes the acid catalyst. Subsequent extraction isolates the product into an organic solvent. Column chromatography is the standard method for purifying compounds of this polarity, separating the desired product from unreacted starting materials and byproducts.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Analytical Workflow Diagram

Caption: A standard analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data:

While specific experimental spectra are not publicly available, the expected data can be predicted based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | - Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).- Piperazinone Ring: Complex multiplets between 3.0-3.8 ppm for the four methylene protons (-CH₂-CH₂-).- CH and CH₂ adjacent to carbonyls: Signals for the -CH- and -CH₂- of the acetate group, likely between 2.5-4.0 ppm.- Amide/Amine Protons: Broad singlets for the two N-H protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyls: Two distinct signals in the downfield region (165-175 ppm) for the ester and amide carbonyls.- Ethyl Group: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).- Piperazinone Ring & Substituent: Multiple signals in the 40-60 ppm range corresponding to the aliphatic carbons of the ring and the acetate side chain. |

| Mass Spec (ESI+) | The primary ion observed would be the protonated molecule [M+H]⁺. Predicted [M+H]⁺: 187.1077 Da. |

| FTIR | - Amide C=O stretch: Strong absorbance around 1650-1680 cm⁻¹.- Ester C=O stretch: Strong absorbance around 1730-1750 cm⁻¹.- N-H stretch: Broad absorbance in the 3200-3400 cm⁻¹ region.- C-H stretch: Absorbance just below 3000 cm⁻¹. |

Applications in Drug Development

The piperazinone core is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to engage in multiple hydrogen bonding interactions. While the direct use of this compound as an intermediate for a specific, marketed drug is not prominently documented, its structure represents a key pharmacophore.

Piperazine and its derivatives are integral to numerous classes of drugs, including kinase inhibitors, antipsychotics, and antivirals. For example, related dioxopiperazine structures are intermediates in the synthesis of important antibiotics like piperacillin.

The title compound serves as an excellent starting point for generating a library of derivatives for screening. The secondary amine and the active methylene group of the acetate moiety are prime locations for functionalization, allowing for the exploration of chemical space around the core scaffold.

Potential Derivatization Pathways

Caption: Key derivatization strategies for library synthesis from the title compound.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as harmful and requires careful handling.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Incompatible Materials: Strong oxidizing agents.

-

Decomposition: Hazardous decomposition products include carbon oxides and nitrogen oxides.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical principles, and its structure is ripe for derivatization. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in the development of novel therapeutic agents. The robust analytical workflow described herein ensures the quality and integrity of the material, which is paramount for its successful application in research and development.

References

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

Blazechem. (n.d.). ETHYL 2-(3-OXO-2-PIPERAZINYL)ACETATE | 33422-35-4. Retrieved from [Link]

-

Rossi, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Gajda, T., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health. [Link]

-

Logvinov, I. S., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

PubChemLite. (n.d.). This compound (C8H14N2O3). Retrieved from [Link]

- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(3-oxopiperazin-2-yl)acetate

Abstract

The 3-oxopiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to modulate their pharmacological profiles. This guide provides a detailed technical analysis of a representative member of this class, ethyl 2-(3-oxopiperazin-2-yl)acetate. We will explore its core molecular structure, delve into a representative synthetic strategy, and conduct a thorough examination of its conformational landscape. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational methodologies required to characterize such molecules, thereby facilitating their application in rational drug design.

Introduction

The piperazine ring is the third most common nitrogen-containing heterocycle found in drug discovery, prized for its ability to impart favorable pharmacokinetic properties and engage in crucial hydrogen bonding interactions with biological targets.[1] The introduction of an oxo group at the 3-position creates a lactam, which further refines the molecule's electronic and steric properties. This 3-oxopiperazine core is a key component in a range of therapeutic agents, including potential treatments for obesity, viral diseases like dengue, pain, and epilepsy.[2]

This whitepaper focuses on this compound (CAS: 33422-35-4), a molecule that combines the 3-oxopiperazine core with an ethyl acetate side chain at the C2 position. This substitution introduces a chiral center and additional rotatable bonds, creating a complex and fascinating conformational profile that is critical to its potential interactions with target proteins. Understanding this profile is paramount for any drug discovery program utilizing this or similar scaffolds.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and connectivity. Its structure features a six-membered piperazine ring containing an amide (lactam) functional group and two secondary amine groups. An ethyl acetate substituent is attached to the carbon alpha to the carbonyl group of the lactam.

| Property | Value | Source(s) |

| CAS Number | 33422-35-4 | |

| Molecular Formula | C₈H₁₄N₂O₃ | |

| Molecular Weight | 186.21 g/mol | |

| SMILES | O=C(OCC)CC1NCCNC1=O | |

| InChIKey | HNYRNJAZRKCHSC-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Melting Point | 110-111 °C | |

| Topological Polar Surface Area | 67.43 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Representative Synthesis Strategy

While numerous methods exist for the synthesis of substituted piperazines, a robust and adaptable approach is critical for generating analogs in a drug discovery setting. A concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported and serves as an excellent foundation.[3] Below, we outline a representative protocol for the synthesis of this compound, adapted from established methodologies for related heterocyclic systems.

The core logic of this synthesis involves the cyclization of a linear precursor derived from a suitable 1,2-diamine and a fragment that provides the remaining carbon atoms of the ring and the side chain.

Sources

Spectroscopic data (NMR, IR, MS) of Ethyl 2-(3-oxopiperazin-2-yl)acetate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-oxopiperazin-2-yl)acetate

This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 33422-35-4), a heterocyclic compound of interest in pharmaceutical research and development. As direct experimental spectra for this specific molecule are not widely published, this document serves as both a predictive guide and a methodological protocol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to ensure structural integrity and purity.

Molecular Overview and Analytical Strategy

This compound possesses a molecular formula of C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol .[1][2] The structure combines three key functional groups that dictate its spectroscopic behavior: an ethyl ester , a cyclic secondary amide (lactam ), and a piperazine ring .

A multi-spectroscopic approach is essential for unambiguous characterization.

-

NMR (¹H and ¹³C) will elucidate the carbon-hydrogen framework and connectivity.

-

IR Spectroscopy will confirm the presence and environment of key functional groups, particularly the two distinct carbonyls.

-

Mass Spectrometry will verify the molecular weight and provide structural information through fragmentation analysis.

Our strategy is to first predict the expected spectroscopic data based on established principles and then provide robust protocols for acquiring and interpreting this data.

Predicted Spectroscopic Data

The following data is predicted based on the chemical structure and analysis of similar compounds. These values provide a benchmark for researchers to compare against their experimentally obtained spectra.

Predicted ¹H and ¹³C NMR Data

The choice of solvent is critical; DMSO-d₆ is often suitable for this class of compounds due to its ability to dissolve polar molecules and avoid exchange-broadening of N-H protons.[3]

Table 1: Predicted ¹H NMR Spectral Data (Referenced to TMS)

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

|---|---|---|---|---|---|

| a | -O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Coupled to 'b'. |

| b | -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | Standard ethyl group signal. Coupled to 'a'. |

| c | -CH₂ -COOEt | ~2.5-2.7 | Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to a chiral center ('d'). |

| d | Piperazine CH | ~3.5-3.7 | Multiplet (m) | 1H | Chiral center, coupled to adjacent CH₂ and NH protons. |

| e | Piperazine CH₂ (N-4) | ~3.0-3.3 | Multiplet (m) | 2H | Part of the piperazine ring. |

| f | Piperazine CH₂ (N-1) | ~2.8-3.1 | Multiplet (m) | 2H | Part of the piperazine ring. |

| g | Amide N-H | ~7.5-8.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration-dependent. |

| h | Amine N-H | ~3.0-4.0 | Broad Singlet (br s) | 1H | Exchangeable proton, may overlap with other signals. |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| Ester C =O | ~172 | Typical chemical shift for an ester carbonyl.[4][5] |

| Amide C =O | ~168 | Typical chemical shift for a lactam carbonyl. |

| -O-CH₂ -CH₃ | ~61 | Carbon attached to the ester oxygen. |

| Piperazine C H | ~55 | Chiral carbon of the piperazine ring. |

| Piperazine CH₂ (N-4) | ~45 | Ring carbon adjacent to secondary amine. |

| Piperazine CH₂ (N-1) | ~43 | Ring carbon adjacent to amide nitrogen. |

| -CH₂ -COOEt | ~38 | Carbon of the acetate side chain. |

| -O-CH₂-CH₃ | ~14 | Terminal methyl of the ethyl ester. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is dominated by absorptions from the carbonyl groups and N-H bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |

|---|---|---|---|

| ~3300 | Medium, Broad | N-H Stretch | Secondary Amine (Piperazine N-H) |

| ~3200 | Medium, Broad | N-H Stretch | Secondary Amide (Lactam N-H) |

| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic CH₂ and CH₃ groups |

| ~1735 | Strong, Sharp | C=O Stretch | Ethyl Ester Carbonyl. |

| ~1670 | Strong, Sharp | C=O Stretch (Amide I Band) | Lactam Carbonyl |

| ~1550 | Medium | N-H Bend (Amide II Band) | Lactam N-H |

| 1250-1000 | Strong | C-O Stretch | Ester C-O bonds |

Predicted Mass Spectrometry (MS) Data

Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

-

Molecular Ion: The primary goal is to observe the protonated molecule [M+H]⁺ at m/z 187.1077.[6] The sodium adduct [M+Na]⁺ at m/z 209.0897 may also be present.[6]

-

Key Fragmentation Pathways: In tandem MS (MS/MS), fragmentation provides structural proof. Key predicted losses include:

-

Loss of ethanol (-46 Da) from the ester.

-

Loss of the ethoxy group (-45 Da, •OCH₂CH₃).

-

Cleavage of the entire ethyl acetate side chain.

-

Standard fragmentation of the piperazine ring.[7]

-

Experimental Methodologies

Adherence to standardized protocols is paramount for data reproducibility and integrity.

General Analytical Workflow

The following diagram outlines a self-validating workflow for the comprehensive analysis of the title compound.

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: If using Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. If using the KBr pellet method, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan first and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF). Acquire data in positive ion mode.

-

MS/MS Analysis: Select the precursor ion ([M+H]⁺, m/z 187.1) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Interpretation of Fragmentation Pathways in Mass Spectrometry

Understanding the fragmentation of the molecular ion is key to confirming the compound's structure. The following diagram illustrates the most plausible fragmentation pathways for the protonated molecule.

Caption: Predicted ESI-MS/MS fragmentation pathways.

The cleavage of the amide bond is a common fragmentation outcome for amides, often resulting in the formation of stable acylium cations.[7] The piperazine ring itself can undergo complex cleavage, providing further diagnostic ions.[7]

Conclusion

The structural elucidation of this compound is reliably achieved through an integrated spectroscopic approach. By combining the detailed connectivity map from ¹H and ¹³C NMR, functional group confirmation from IR, and molecular weight and fragmentation data from MS, researchers can build a self-validating dataset that confirms the identity and purity of the compound. The predictive data and protocols outlined in this guide provide a robust framework for scientists engaged in the synthesis and analysis of novel piperazine-based compounds, ensuring high standards of scientific integrity and accelerating drug development timelines.

References

-

Matrix Fine Chemicals. This compound | CAS 33422-35-4. [Link]

-

Wiley-VCH. Supporting Information. (2007). [Link]

-

Elgemeie, G. H., et al. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021). National Institutes of Health. [Link]

-

PubChemLite. This compound (C8H14N2O3). [Link]

-

PubChem. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. National Institutes of Health. [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Journal of Organic Chemistry. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. (2023). ACS Publications. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS 33422-35-4 [matrix-fine-chemicals.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 6. PubChemLite - this compound (C8H14N2O3) [pubchemlite.lcsb.uni.lu]

- 7. ajgreenchem.com [ajgreenchem.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-oxopiperazin-2-yl)acetate is a piperazine derivative of interest in medicinal chemistry and drug development.[1] Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its potential for successful formulation and in vivo performance. This technical guide provides a comprehensive framework for the systematic evaluation of these key attributes. While extensive experimental data for this specific molecule is not widely published, this document outlines authoritative, field-proven methodologies for its complete characterization. It details robust protocols for determining solubility in various biorelevant media and for assessing chemical stability under stress conditions as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity and trustworthiness. This guide serves as a foundational resource for scientists aiming to establish a comprehensive physicochemical profile of this compound, thereby enabling informed decisions in the drug development pipeline.

Introduction and Molecular Profile

This compound belongs to the piperazine class of compounds, a versatile scaffold extensively used in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, often imparts desirable characteristics such as improved solubility and bioavailability.[1][2] Understanding the specific attributes of this compound is the first step in any rational drug development program.

Chemical Structure and Properties

A thorough characterization begins with the fundamental properties of the molecule, which inform all subsequent experimental designs.

-

Molecular Formula: C₈H₁₄N₂O₃

-

Molecular Weight: 186.21 g/mol

-

CAS Number: 33422-35-4

-

Physical Form: Solid

-

Melting Point: 110-111°C

-

Synonyms: ethyl (3-oxo-2-piperazinyl)acetate

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Rationale and Implication |

| Molecular Formula | C₈H₁₄N₂O₃ | Provides the elemental composition. | |

| Molecular Weight | 186.21 | A relatively small molecule, which is often favorable for absorption. | |

| logP (predicted) | -0.9724 | [3] | The negative logP value suggests the compound is hydrophilic, predicting good aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 67.43 Ų | [3] | A TPSA below 140 Ų is generally associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 2 | [3] | Contributes to interactions with water, enhancing solubility. |

| Hydrogen Bond Acceptors | 4 | [3] | Contributes to interactions with water, enhancing solubility. |

| Rotatable Bonds | 3 | [3] | A low number of rotatable bonds (<10) is linked to better oral bioavailability. |

The predicted low lipophilicity (negative logP) and the presence of hydrogen bond donors and acceptors suggest that the molecule is likely to be water-soluble, a favorable attribute for many drug delivery routes.[3]

Solubility Profiling

Solubility is a critical factor that influences a drug's absorption, distribution, and overall bioavailability.[4] A comprehensive solubility profile should be established in various aqueous and organic media. Two primary types of solubility measurements are relevant during drug discovery and development: kinetic and thermodynamic solubility.[4][5]

Kinetic Solubility Assessment

Kinetic solubility is typically measured early in the discovery phase to quickly assess compounds.[4][5] It measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (e.g., DMSO).[6][7] This method is high-throughput and useful for initial rank-ordering of compounds.[4][8]

This protocol outlines a standard method for determining kinetic solubility by detecting precipitation via light scattering.[4][8]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[8]

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[8]

-

Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[7][8]

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[8]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to controls indicates precipitation.[6][8]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[4][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[6]

This is the gold-standard method for determining thermodynamic solubility.[9]

-

Sample Preparation: Add an excess amount of solid this compound to a series of sealed glass vials, each containing a known volume of the desired solvent (e.g., water, pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[9]

-

Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.[9]

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[9]

-

Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).

-

Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or µg/mL.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for characterizing the solubility of this compound.

Caption: Workflow for Solubility Profiling.

Chemical Stability Profiling

Assessing the intrinsic chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its safety, quality, and efficacy.[10] Stability testing involves both long-term studies under defined storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[10][11][12]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11][13] According to ICH Q1A guidelines, stress testing should typically aim for 5-20% degradation.[13]

-

Hydrolytic Degradation:

-

Acid: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.

-

Neutral: Dissolve the compound in purified water and heat at 60°C for 24 hours.

-

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[10]

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[14]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.[10][11][14]

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.

Potential Degradation Pathways

For this compound, two primary degradation pathways are anticipated:

-

Hydrolysis of the Ester: The ethyl acetate group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

-

Hydrolysis of the Amide: The cyclic amide (lactam) within the piperazinone ring could be susceptible to hydrolysis, particularly under strong acid or base conditions, leading to ring-opening.[15]

The nitrogen atoms in the piperazine ring could also be susceptible to oxidation.[15]

Caption: Potential Forced Degradation Pathways.

Long-Term Stability Studies

Long-term stability studies are conducted to establish the re-test period or shelf life for a drug substance.[16] These studies are performed under specific temperature and humidity conditions as defined by ICH guidelines for different climatic zones.[17]

Table 2: ICH Conditions for Long-Term Stability Testing

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Source: ICH Q1A(R2)[11][17]

-

Batch Selection: Use at least three primary batches of the drug substance.[17]

-

Packaging: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.[18]

-

Storage: Place the packaged samples in validated stability chambers set to the conditions outlined in Table 2.

-

Testing Frequency: Test samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12][17]

-

Analysis: At each time point, test the samples for appearance, assay (potency), degradation products, and other relevant physical or chemical attributes.

Analytical Methodologies

A robust, validated analytical method is required to accurately quantify this compound and its impurities or degradation products.[20] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[21][22]

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients, allowing for an accurate assessment of stability.[10]

-

Column Selection: Start with a versatile reversed-phase column, such as a C18 column, which is effective for separating moderately polar compounds.

-

Mobile Phase Selection:

-

Aqueous Phase (A): Use a buffer such as 0.1% formic acid or phosphoric acid in water to ensure good peak shape.

-

Organic Phase (B): Use acetonitrile or methanol.

-

-

Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance. If the compound or its degradants lack a strong chromophore, alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) should be considered.[22]

-

Gradient Optimization: Develop a gradient elution method (e.g., starting with 5% B and increasing to 95% B over 20-30 minutes) to ensure separation of the parent peak from all potential degradants generated during the forced degradation study.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for characterizing the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability, researchers can generate the high-quality, reliable data necessary to support drug development decisions. The emphasis on understanding the causality behind each experimental step and the use of validated, stability-indicating analytical methods ensures the integrity and trustworthiness of the results. A complete physicochemical profile, as outlined here, is indispensable for advancing a promising compound from the laboratory to preclinical and clinical development.

References

- Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. Research Journal of Pharmacy and Technology.

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Jordi Labs. ICH Q1A, Q1B, Forced Degradation. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

- Jain, D., & Basniwal, P. K. (2016).

- Seshachalam, U., Haribabu, B., & Chandrasekhar, K. B. (2012). A simple GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]

-

Sigma-Aldrich. This compound (Chinese). Available from: [Link]

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

- Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed.

- World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available from: [Link]

-

SciSpace. (2016). Forced Degradation Studies. Available from: [Link]

- Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.

-

Wikipedia. Piperazine. Available from: [Link]

-

PubChem. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. jordilabs.com [jordilabs.com]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. humiditycontrol.com [humiditycontrol.com]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. ema.europa.eu [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. jocpr.com [jocpr.com]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ethyl 2-(3-oxopiperazin-2-yl)acetate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 2-(3-oxopiperazin-2-yl)acetate in Modern Drug Discovery

This compound, a key heterocyclic building block, has garnered significant attention within the medicinal chemistry community. Its rigid piperazine core, combined with a reactive ester functional group, provides a versatile scaffold for the synthesis of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability.[1][2] This guide, compiled from a Senior Application Scientist's perspective, offers a comprehensive overview of commercially available this compound, including supplier information, quality control protocols, and its application in the synthesis of bioactive molecules.

Commercial Suppliers and Product Specifications

A critical first step in any research endeavor is the procurement of high-quality starting materials. The purity and characterization of this compound will directly impact the success and reproducibility of subsequent synthetic transformations. Several reputable chemical suppliers offer this compound for research purposes. Below is a comparative table of leading suppliers and their typical product specifications.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |

| ChemScene | CS-0042613 | ≥97% | 33422-35-4 | C₈H₁₄N₂O₃ | 186.21 |

| Sigma-Aldrich | CIAH987EB68D | 97% | 33422-35-4 | C₈H₁₄N₂O₃ | 186.21 |

| AK Scientific, Inc. | J53876 | 95% | 33422-35-4 | C₈H₁₄N₂O₃ | 186.21 |

| Matrix Fine Chemicals | MM33422354 | N/A | 33422-35-4 | C₈H₁₄N₂O₃ | 186.211 |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier prior to use. The CoA provides lot-specific data on purity, identity (confirmed by techniques like NMR and Mass Spectrometry), and levels of any detected impurities.

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for its effective use in experimental design.

| Property | Value |

| Appearance | Solid |

| Melting Point | 110-111°C |

| Boiling Point | 360.6°C at 760 mmHg |

| Storage | Room temperature, protect from light |

Safety, Handling, and Storage: A Precautionary Approach

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound.

GHS Hazard Classification:

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

Precautionary Statements:

-

P264 : Wash skin thoroughly after handling.[3]

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P337+P313 : If eye irritation persists: Get medical advice/attention.[3]

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from light to prevent degradation.

Quality Control: Ensuring Purity and Identity

Verifying the purity and identity of the starting material is a cornerstone of good scientific practice. The following section outlines a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, adapted from established protocols for similar piperazine derivatives.[3][4]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by separating the main component from potential impurities.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS compatibility)

-

This compound sample

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 60:40 v/v mixture). Adjust the pH to approximately 3.0 with a small amount of phosphoric acid.[3] Filter and degas the mobile phase before use. The organic-to-aqueous ratio may require optimization depending on the specific column and system.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL solution.

-

Sample Solution Preparation: Prepare a sample solution with the same concentration as the standard solution using the material to be tested.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Acetonitrile:Water (pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 210 nm (or a wavelength of maximum absorbance for the compound)

-

Column Temperature: 35°C

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

-

Causality Behind Experimental Choices:

-

C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from potential impurities of varying polarities.

-

Acidified Mobile Phase: The addition of an acid like phosphoric or formic acid protonates any basic nitrogen atoms in the piperazine ring, leading to sharper, more symmetrical peaks and improved chromatographic resolution.

-

UV Detection: The amide and ester carbonyl groups in the molecule provide chromophores that allow for sensitive detection by UV spectroscopy.

Structural Elucidation by NMR Spectroscopy

Expected ¹H NMR Signals:

-

Ethyl Ester Group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).

-

Piperazine Ring Protons: A series of multiplets in the range of 2.8-3.5 ppm.

-

Methylene and Methine Protons adjacent to the Carbonyls: Resonances in the 2.5-4.0 ppm region.

-

NH Protons: Broad singlets that may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

-

Ester Carbonyl: ~170-175 ppm

-

Amide Carbonyl: ~165-170 ppm

-

Ethyl Ester Carbons: ~60 ppm (OCH₂) and ~14 ppm (CH₃)

-

Piperazine Ring Carbons: In the range of 40-55 ppm.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of novel drug candidates. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[7][8][9]

The presence of a secondary amine in the piperazine ring and the ester functionality allows for a variety of chemical modifications. For instance, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization.

A recent study highlighted the synthesis of novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids, which exhibited cytotoxic effects through the regulation of apoptotic cell death.[10] While not directly using this compound, this research underscores the potential of piperazine-containing building blocks in the development of new anticancer agents.

Visualizing Workflows and Structures

Chemical Structure of this compound

Caption: Chemical Structure of this compound

Experimental Workflow for HPLC Purity Analysis

Caption: HPLC Purity Analysis Workflow

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and development. Its commercial availability from multiple suppliers, coupled with its strategic importance as a pharmacophore, makes it an attractive starting material for the synthesis of novel bioactive compounds. By adhering to proper safety and handling procedures and implementing robust quality control measures, such as the HPLC method detailed in this guide, scientists can confidently incorporate this compound into their synthetic workflows, paving the way for the discovery of the next generation of therapeutics.

References

-

Faizan, M., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

- Jain, R., & Gupta, P. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 6(8), 3216-3226.

-

Scilit. (2024). The medicinal chemistry of piperazines: A review. [Link]

-

Researcher.Life. (2024). The medicinal chemistry of piperazines: A review. [Link]

-

D'Errico, S., & Gatti, F. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

-

SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Xie, K., Wang, J., Zhang, J., Shao, H., Li, H., & Li, Z. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 6(4), 1034-1040. [Link]

-

Navaneeswari, S., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

-

ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for Experimental procedures and analytical data. [Link]

-

Zaoui, Y., Assila, H., Mague, J. T., Alsubari, A., Taoufik, J., Ramli, Y., & Ansar, M. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(6), x220582. [Link]

-

Gasparyan, S. A., Stepanyan, G. M., Arsenyan, F. H., & Sirakanyan, S. N. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2021(4), M1296. [Link]

-

Lesyk, R., Gzella, A., Atamanyuk, D., & Kaminskyy, D. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(9), 4376-4384. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2018). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 23(11), 2957. [Link]

- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2019). U.S.

-

Zaharia, V., Gherghel, D., Păun, A. M., & Bîcu, E. (2019). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 24(18), 3298. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides [pubmed.ncbi.nlm.nih.gov]

- 9. US20190292204A1 - Novel heterocyclic systems and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 10. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide to the Biological Activities, Mechanistic Insights, and Experimental Evaluation of Piperazinone-Containing Compounds

Introduction: The Versatility of the Piperazinone Scaffold

The piperazinone moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the presence of hydrogen bond donors and acceptors, a constrained yet flexible conformation, and the ability to be readily functionalized at multiple positions, make it an attractive starting point for the design of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities associated with the piperazinone core, offering mechanistic insights, quantitative bioactivity data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The strategic incorporation of the piperazinone ring into a molecule can significantly enhance its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1] This has led to the development of a wide array of piperazinone-containing compounds with promising anticancer, antiviral, neuroprotective, and antimicrobial activities. This document will delve into each of these therapeutic areas, providing a comprehensive overview of the current state of research and practical guidance for the evaluation of new chemical entities.

I. Anticancer Activity of Piperazinone Derivatives

The piperazinone core is a prominent feature in a multitude of compounds exhibiting potent cytotoxic activity against various cancer cell lines.[3] The ability to readily modify the scaffold allows for the fine-tuning of activity and selectivity, leading to the identification of promising lead compounds for oncology drug development.[4]

A. Mechanisms of Anticancer Action

Piperazinone derivatives exert their anticancer effects through a variety of mechanisms, often inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

-

Induction of Apoptosis: Many piperazinone-containing compounds trigger the intrinsic and extrinsic apoptotic pathways. For instance, certain derivatives have been shown to induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7.[5][6] Some compounds can also activate the extrinsic pathway through the activation of caspase-8.[6]

-

Cell Cycle Arrest: Piperazinone derivatives have been observed to cause cell cycle arrest at different phases, most notably the G1/S phase, thereby inhibiting cancer cell proliferation.[3]

-

Inhibition of Key Oncogenic Pathways: The anticancer activity of some piperazinones is attributed to their ability to modulate critical signaling pathways involved in cancer progression. For example, some derivatives have been found to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and contributes to cell survival and proliferation.[6]

Diagram: Generalized Apoptotic Pathway Induced by Piperazinone Derivatives

Caption: Generalized apoptotic pathways initiated by piperazinone derivatives.

B. Quantitative Cytotoxicity Data

The cytotoxic potential of piperazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazin-2-one derivative (7g) | A549 (Lung) | <2 | [7] |

| Piperazin-2-one derivative (7g) | HT-29 (Colon) | <2 | [7] |

| Piperazin-2-one derivative (7f) | A549 (Lung) | 10-50 | [7] |

| Piperazin-2-one derivative (7f) | HT-29 (Colon) | 10-50 | [7] |

| Piperazin-2-one derivative (7c) | A549 (Lung) | 10-50 | [7] |

| Piperazin-2-one derivative (7c) | HT-29 (Colon) | 10-50 | [7] |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [8] |

| Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 | [8] |

| Piperazine-quinoline derivative (RB1) | MDA-MB-231 (Breast) | 98.34 | [9] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Piperazinone test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the piperazinone compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

II. Antiviral Activity of Piperazinone Derivatives

The piperazinone scaffold has been incorporated into various molecules with significant antiviral activity, targeting different stages of the viral life cycle.

A. Mechanisms of Antiviral Action

-

Inhibition of Viral Entry and Fusion: Some piperazinone-containing compounds act as entry inhibitors, preventing the virus from entering the host cell. For example, certain derivatives have been identified as respiratory syncytial virus (RSV) fusion inhibitors.[10]

-

Targeting Viral Enzymes: Piperazinone derivatives have been designed to inhibit key viral enzymes essential for replication. This includes targeting the HIV-1 capsid protein and the protease enzyme of SARS-CoV-2.[11][12]

-

Inhibition of Viral Replication: Some compounds interfere with the replication machinery of the virus. For instance, Nucleozin, a piperazine-containing compound, induces the aggregation of the influenza nucleoprotein (NP), which is crucial for viral replication.[13]

B. Quantitative Antiviral Activity Data

The antiviral efficacy of piperazinone derivatives is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

| Compound Class | Virus | Assay | EC50/IC50 (µM) | Reference |

| Piperazinone phenylalanine derivative (F2-7f) | HIV-1 | Antiviral Assay | 5.89 | [12] |

| Piperazinone phenylalanine derivative (7f) | HIV-2 | Antiviral Assay | 4.52 | [12] |

| Piperazinylquinoline derivative (45) | RSV | Plaque Reduction | 0.028 | [10] |

| Piperazinylquinoline derivative (50) | RSV | Plaque Reduction | 0.033 | [10] |

| Piperazine-containing benzimidazole (63) | HBV | Antiviral Assay | 0.6 | [14] |

| Piperine derivative (AB05) | H1N1 | Plaque Reduction | 0.33 | [10] |

C. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[15][16][17]

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza, Vero for RSV)

-

Virus stock

-